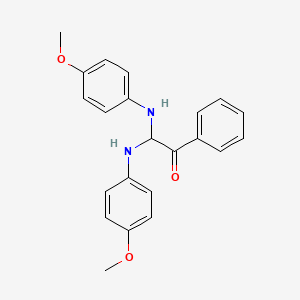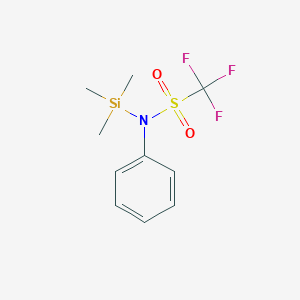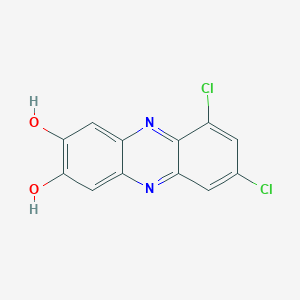
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . This particular compound is characterized by the presence of two chlorine atoms and a dihydrophenazine core, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione, typically involves several methods. Common approaches include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: Industrial production of phenazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as oxidative cyclization of 1,2-diaminobenzene or diphenylamines and Pd-catalyzed N-arylation are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups into the phenazine core .
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-5,10-dihydrophenazine-2,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components . Additionally, it may inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Phenazine: The parent compound of the phenazine family, known for its broad spectrum of biological activities.
5,10-Dihydrophenazine: A closely related compound with similar structural features but lacking the chlorine atoms.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: A derivative used in advanced battery technologies.
Uniqueness: The compound’s unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities .
Eigenschaften
CAS-Nummer |
88552-63-0 |
|---|---|
Molekularformel |
C12H6Cl2N2O2 |
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
6,8-dichlorophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
InChI-Schlüssel |
PJBRCCDSIDAZDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


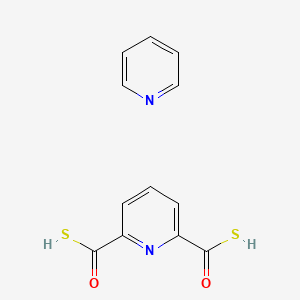
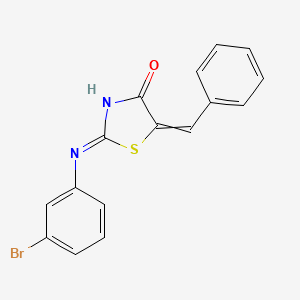
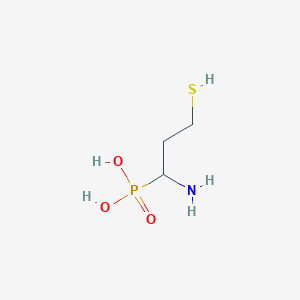
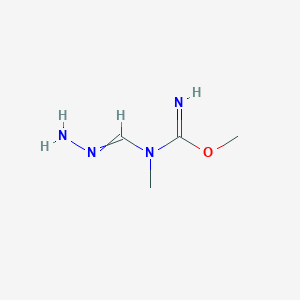
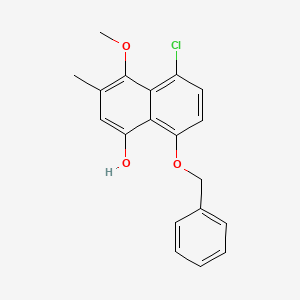
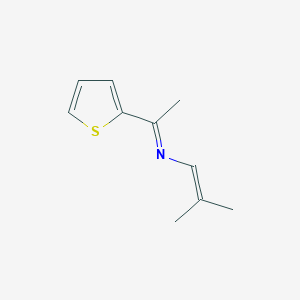
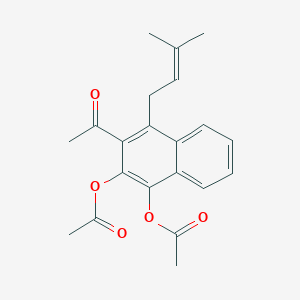
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)


![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
